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Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new

blood vessels from pre-existing ones.[6][7] This process is orchestrated by a complex interplay

of signaling molecules, with the Vascular Endothelial Growth Factor (VEGF) and its receptor

(VEGFR) pathway being a central regulator.[8] The tumor microenvironment (TME)—

comprising stromal cells, immune cells, extracellular matrix, and secreted factors—plays a

crucial role in sustaining cancer progression.[9][10] Components of the TME secrete pro-

angiogenic factors and cytokines, creating a supportive niche for vascular development and

tumor expansion.[11][12] Therefore, therapeutic strategies that disrupt the intricate

communication between cancer cells and the TME represent a promising approach to indirectly

inhibit angiogenesis and control tumor growth.[13]

TL-895: A Potent and Selective Tyrosine Kinase
Inhibitor
TL-895 is an orally bioavailable small molecule that acts as a second-generation, irreversible

inhibitor of Bruton's tyrosine kinase (BTK).[3][14] It is characterized as a highly potent and

selective adenosine triphosphate (ATP)-competitive inhibitor.[3] Its primary molecular target,

BTK, is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for

the proliferation and survival of various B-cell malignancies.[14] Additionally, TL-895
demonstrates potent inhibitory activity against BMX, another Tec family kinase implicated in

cellular signaling.[2][5]
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Mechanism of Action of TL-895
TL-895 exerts its anti-tumor effects by covalently binding to and inhibiting its target kinases,

thereby disrupting downstream signaling cascades that are essential for cancer cell functions.

Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling
BTK is a critical signaling node downstream of the B-cell receptor. Its activation is essential for

B-lymphocyte development, activation, and survival.[14] In malignant B-cells, aberrant BTK

signaling promotes proliferation and interaction with the TME.[5] TL-895 irreversibly binds to

BTK, preventing its auto-phosphorylation and blocking the transmission of survival signals,

which ultimately inhibits the proliferation of malignant B-cells.[3][14]

Crosstalk with JAK2 and NFκB Signaling
In certain malignancies like myelofibrosis (MF), the Janus kinase 2 (JAK2) pathway is often

aberrantly activated.[2] Activated JAK2 can increase the activation of BTK and subsequent

NFκB signaling.[5] This cascade promotes the dysregulated trafficking of cancer cells and the

production of abnormal cytokines, which contribute to the disease pathology and help shape a

pro-tumorigenic microenvironment.[2][5] By inhibiting BTK, TL-895 can disrupt this pathological

crosstalk.

Preclinical Evidence: TL-895's Impact on the Tumor
Microenvironment
Preclinical studies have elucidated TL-895's ability to modulate the TME by directly affecting

the functional capabilities of cancer cells.

Inhibition of Cell Adhesion and Migration
A key aspect of cancer progression is the ability of tumor cells to adhere to the extracellular

matrix and migrate to new locations. The interaction between cancer cells and stromal

elements is crucial for their survival and proliferation.[15] In preclinical models using JAK2-

mutant (JAK2VF) cells, TL-895 has been shown to significantly reduce cancer cell adhesion to

vascular cell adhesion molecule-1 (VCAM) and intercellular adhesion molecule-1 (ICAM).[2][16]

Furthermore, it potently inhibits chemotaxis, preventing the migration of these cells toward the

chemokine SDF1α, a key factor in cell trafficking.[2][15]
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Modulation of Pro-inflammatory Cytokines
Cancer cells often thrive in an inflammatory TME, which they help create by secreting various

cytokines. These cytokines can have pleiotropic effects, including the promotion of

angiogenesis.[17] TL-895 has demonstrated potent inhibition of the production of several pro-

inflammatory cytokines in monocytes, including Interleukin-8 (IL-8), IL-6, IL-1β, MCP-1, and

MIP-1α.[5] IL-8, in particular, is a known pro-angiogenic factor that can induce MMP-2

production, facilitating neovascularization.[6][17] By reducing these cytokines, TL-895 may

render the TME less supportive of angiogenesis.

Downstream Signaling Effects
The effects of TL-895 on adhesion and migration are mediated through the inhibition of

downstream signaling pathways. One such pathway involves the GTPase RAC1, which is

critical for cell motility. Treatment with TL-895 was found to decrease the activation of RAC1 in

JAK2VF cells, providing a mechanistic link between BTK inhibition and reduced cell migration.

[2][16]

Quantitative Efficacy Data
The preclinical efficacy of TL-895 has been quantified across biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of TL-895

Target Kinase Assay Type Value Reference

Bruton's Tyrosine
Kinase (BTK)

IC50 1.5 nM [3][18]

Bruton's Tyrosine

Kinase (BTK)
Ki 11.9 nM [18]

BTK Auto-

phosphorylation

(Y223)

IC50 1-10 nM [3]

BTK IC50 4.9 nM [5]

BMX IC50 1.6 nM [5]
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| BLK, ERBB4, TEC, TXK | IC50 | 10-39 nM |[5] |

Table 2: In Vitro Cellular Effects of TL-895

Effect Measured Cell Type / Model Result Reference

Cell Adhesion to
VCAM/ICAM

JAK2VF Cells 40% decrease [2][16]

Chemotaxis towards

SDF1α
JAK2VF Cells 57% decrease [2][16]

RAC1 Activation JAK2VF Cells 39% decrease [2][16]

| Cytokine Production (IL-8, IL-1β, etc.)| Healthy Monocytes | EC50 of 1-3 nM |[5] |

Table 3: In Vivo Antitumor Efficacy of TL-895

Model Type Finding Reference

Mino Mantle-Cell
Lymphoma (MCL)
Xenograft

Significant inhibition of
tumor growth vs. vehicle

[3]

| Diffuse Large B-cell Lymphoma (DLBCL) PDX | Significant inhibition of tumor growth in 5 of

21 models |[3] |

Key Experimental Protocols
The following methodologies were central to characterizing the preclinical activity of TL-895.

Kinase Activity and Selectivity Assays
The potency of TL-895 against recombinant BTK was determined using IC50 concentration-

response curves.[3] Its selectivity was profiled by screening against a large panel of kinases

(e.g., a 270-kinase panel).[3] Inhibition of BTK auto-phosphorylation at the Y223 site was

measured in Ramos Burkitt's lymphoma cells via automated capillary-based western analysis

(ProteinSimple Wes system).[3]
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Cellular Adhesion Assay
Protocol: Murine 32D or BaF3 cells expressing human JAK2VF were treated with TL-895 (e.g.,

at 0.25 μM) for 4 hours or overnight. Static adhesion assays were then performed by plating

the treated cells on plates coated with intercellular adhesion molecule-1 (ICAM) or vascular cell

adhesion molecule-1 (VCAM). Adhesion was quantified by fluorimetry after washing away non-

adherent cells.[2]

Chemotaxis (Trans-well Motility) Assay
Protocol: Trans-well motility assays were conducted using inserts in a multi-well plate. The

lower chamber was filled with media containing SDF1α as the chemo-attractant. JAK2VF cells,

pre-treated with TL-895 (e.g., at 0.1 μM), were placed in the upper chamber. After an

incubation period, the number of cells that migrated through the porous membrane to the lower

chamber was quantified.[2]

RAC1 Activation Assay
Protocol: The activation state of the small GTPase RAC1 was measured using a G-LISA™

Activation Assay Kit. This ELISA-based assay utilizes a RAC-GTP binding protein coated on

the plate to capture active, GTP-bound RAC1 from cell lysates prepared from JAK2VF cells

treated with or without TL-895. The captured active RAC1 is then detected with a specific

antibody and colorimetric readout.[2]

In Vivo Xenograft Studies
Protocol: To evaluate in vivo efficacy, patient-derived xenograft (PDX) models of DLBCL or cell

line-derived xenograft models (e.g., Mino MCL) were established in immunocompromised mice.

[3] Once tumors reached a specified volume, animals were randomized to receive vehicle

control or TL-895 orally at specified doses and schedules. Tumor volume was measured

regularly to assess treatment efficacy.[3]

Signaling Pathways and Logical Workflows
Visualizations of key pathways and experimental designs provide a clearer understanding of

TL-895's role.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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